4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives often involves the condensation of 2-aminothiophenol with benzimidazole chalcone under refluxing methanol using acetic acid as a catalyst. This reaction yields dihydrobenzo(b)[1,4]thiazepines, which can be dehydrogenated to obtain the desired imidazo[2,1-b]thiazole derivatives. A variety of metal-free and metal-catalyzed methods, including FeCl3/ZnI2-catalyzed aerobic oxidative cyclization and Cu-catalyzed cross-coupling reactions, have been developed to synthesize these compounds efficiently (Dubey et al., 2003; Zhang et al., 2012; Mishra et al., 2014).
Molecular Structure Analysis
The molecular structure of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives is characterized by a fused heterocyclic system that combines imidazole and thiazole rings. This structure is often supported by spectral (NMR, IR) and analytical data, ensuring the identity and purity of the synthesized compounds. The presence of a benzonitrile group attached to this fused system adds to the compound's reactivity and potential for further functionalization (Brukštus et al., 2000).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloaddition, oxidative cyclization, and cross-coupling reactions, owing to the presence of reactive sites in the imidazo[2,1-b]thiazole ring and the benzonitrile moiety. The synthesis routes and chemical reactions these compounds undergo allow for the introduction of various substituents, demonstrating their versatile chemical properties (Shen et al., 2017; Rassokhina et al., 2017).
Physical Properties Analysis
The physical properties of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined using techniques like X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice and provides insights into the stability and solubility of these compounds (Chen et al., 2003).
Chemical Properties Analysis
The chemical properties of 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile derivatives, such as reactivity, stability under various conditions, and interaction with other chemical entities, are governed by the electronic structure of the imidazo[2,1-b]thiazole ring and the benzonitrile group. These properties are essential for their applications in developing new materials, catalysts, and biologically active molecules. Studies have shown these compounds' capacity for interaction with biological targets, underlying their potential utility in medicinal chemistry (Balwe & Jeong, 2016).
Scientific Research Applications
Anticancer Properties : This compound has shown moderate effectiveness in suppressing the growth of kidney cancer cells, with weaker effects on prostate cancer, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Additionally, Imidazo[2,1b]thiazole analogs exhibit growth inhibition against breast cancer cell lines and lethality against renal cancer cells (Ewida et al., 2021).
Anti-Inflammatory Activity : This compound also has anti-inflammatory activity (Abignente, Arena, & de Caprariis, 1976), with 4-pyridinyloxy-modified imidazo[2,1-b][1,3]thiazines showing potential as anti-inflammatory agents, demonstrating promising in vivo activity in white rats (2022).
Inhibition of Mycobacterium Tuberculosis : A derivative, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc), is a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase, highlighting its potential in treating tuberculosis (Samala et al., 2016).
Stimulation of Endothelial Nitric Oxide Synthase : These compounds have commercial importance due to their ability to stimulate the expression of the enzyme endothelial nitric oxide (NO) synthase (Karimian, 2009).
Anti-HIV Activity : A 4-dimethylamino derivative of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines possesses anti-HIV activity (Brukštus, Melamedaite, & Tumkevičius, 2000).
Anthelmintic and Anti-inflammatory Activities : Newly synthesized imidazothiazole compounds display better anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
Aldose Reductase Inhibitory Activity : Some synthesized compounds exhibit aldose reductase inhibitory activity, relevant in treating diabetic complications (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).
Antimicrobial Activities : Imidazothiazole derivatives of benzofuran exhibited promising antimicrobial activities, including antibacterial, antifungal, and antituberculosis activity (Shankerrao, Bodke, & Santoshkumar, 2017).
Future Directions
The extraordinary properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
properties
IUPAC Name |
4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNMHBXEGRBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554876 | |
Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile | |
CAS RN |
118001-67-5 | |
Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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